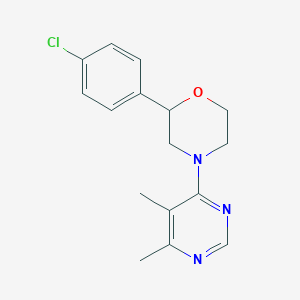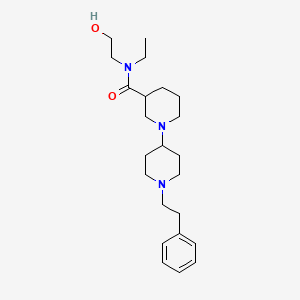
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Wirkmechanismus
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and myeloid cells. By inhibiting BTK, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine blocks the activation and proliferation of B cells and myeloid cells, leading to the inhibition of cancer cell growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been shown to have potent biochemical and physiological effects in preclinical studies. In cancer cell lines, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In autoimmune diseases, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine suppresses the immune response by inhibiting the activation and proliferation of B cells and myeloid cells, leading to the reduction of inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to inhibit cancer cell growth and suppress the immune response in autoimmune diseases, and its potential for combination therapy with other drugs. However, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine also has several limitations, including its low solubility in water and its potential for off-target effects on other kinases.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine. One direction is to optimize the synthesis method to improve the yield and purity of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine in cancer and autoimmune diseases. Additionally, future research could focus on the development of combination therapies with other drugs to enhance the therapeutic effects of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine. Finally, further studies are needed to investigate the potential off-target effects of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine on other kinases and to develop strategies to minimize these effects.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine is a small molecule inhibitor that has shown promising therapeutic potential in the treatment of cancer and autoimmune diseases. Its high potency and selectivity for BTK, as well as its ability to inhibit cancer cell growth and suppress the immune response in autoimmune diseases, make it a promising candidate for further research and development. However, further studies are needed to optimize the synthesis method, evaluate the safety and efficacy in clinical trials, and develop strategies to minimize off-target effects.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine involves several steps, including the preparation of 4-chlorobenzaldehyde, 5,6-dimethyl-4-pyrimidinylamine, and morpholine, followed by the condensation reaction between these three compounds. The final product is then purified through column chromatography to obtain 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been shown to have potent immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-11-12(2)18-10-19-16(11)20-7-8-21-15(9-20)13-3-5-14(17)6-4-13/h3-6,10,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYXVIYNJKERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)

![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)
![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)